molecular formula C19H18N4OS B2454447 2-(benzylsulfanyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2097862-76-3

2-(benzylsulfanyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide

Cat. No.: B2454447
CAS No.: 2097862-76-3
M. Wt: 350.44
InChI Key: JXZFQOBXQQNQBP-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide is an organic compound with the CAS Registry Number 2097862-76-3 and a molecular weight of 350.4 g/mol. Its molecular formula is C19H18N4OS . This reagent features a complex structure that incorporates multiple heterocyclic systems, including a pyrazine ring and a pyridine ring, linked by an acetamide group with a benzylsulfanyl side chain. The presence of these nitrogen-rich heterocycles is often associated with significant biological activity in medicinal chemistry research, similar to other 1,2,4-triazole-based compounds which are known to function as enzyme inhibitors and possess antifungal properties . The compound is offered in high purity for research applications and is available in quantities ranging from 2mg to 100mg . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

2-benzylsulfanyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c24-18(14-25-13-15-5-2-1-3-6-15)23-12-17-19(22-10-9-21-17)16-7-4-8-20-11-16/h1-11H,12-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZFQOBXQQNQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC2=NC=CN=C2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazinyl and pyridinyl intermediates, followed by their coupling with a benzylsulfanyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require catalysts such as palladium or copper, along with appropriate solvents and temperature control .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-(benzylsulfanyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(benzylsulfanyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfanyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-(benzylsulfanyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical formula of the compound is C14H14N2OSC_{14}H_{14}N_{2}OS. Its structure includes a benzylsulfanyl group, a pyridine moiety, and a pyrazine derivative, which contribute to its unique biological profile.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing the benzylsulfanyl group have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable properties. In particular, studies have indicated that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Antitumor Activity

In vitro studies have demonstrated that related compounds exhibit antitumor activity. For example, a study highlighted the efficacy of certain benzimidazole derivatives in inhibiting tumor cell proliferation. The compound may share similar mechanisms, potentially acting through apoptosis induction or cell cycle arrest in cancer cells .

Table 1: Summary of Antitumor Activity of Related Compounds

Compound NameIC50 (μM)Cell LineMechanism of Action
Compound A6.26HCC827Apoptosis induction
Compound B6.48NCI-H358Cell cycle arrest
Compound C20.46HCC827 (3D)Inhibition of proliferation

The biological activity of This compound is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors involved in critical biological pathways. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes associated with tumor growth or bacterial metabolism.
  • Receptor Modulation : It could interact with cell surface receptors, altering signaling pathways that lead to cell death or growth inhibition.

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial effectiveness of several sulfanyl-containing compounds against E. coli and S. aureus. The results indicated that modifications in the sulfanyl group significantly influenced antibacterial potency.
  • Antitumor Evaluation : In a comparative study on various pyrazin derivatives, it was found that the introduction of specific functional groups enhanced their cytotoxicity against lung cancer cell lines, suggesting a potential pathway for developing new anticancer agents.

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